
5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula ClC6H3(F)B(OH)2 . It is used as a reactant in various chemical reactions such as Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and synthesis of kinesin spindle protein inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluorophenylboronic acid is represented by the formula ClC6H3(F)B(OH)2 . The molecular weight of the compound is 174.37 .Chemical Reactions Analysis
As mentioned earlier, 5-Chloro-2-fluorophenylboronic acid is used in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and in the synthesis of kinesin spindle protein inhibitors .Physical And Chemical Properties Analysis
5-Chloro-2-fluorophenylboronic acid is a solid with a melting point of 122-127 °C . It has a molecular weight of 174.37 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, including various chloro-fluorophenyl pyrazoles, have shown excellent to good antibacterial activity against a range of bacteria. This suggests that 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine could be a precursor in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Anti-inflammatory and Analgesic Activities
- Research has also explored the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives, which share structural similarities with pyrazole compounds. These findings indicate the potential of pyrazole-based compounds in developing new anti-inflammatory and pain relief medications (Khalifa & Abdelbaky, 2008).
Organic Light-Emitting Diodes (OLEDs)
- Pyrazoloquinolines, a class of compounds related to pyrazoles, have been investigated for their applications in organic light-emitting diodes (OLEDs). These studies have focused on the influence of fluorine-containing substituents on the optical properties of the compounds, suggesting the potential use of 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine in OLED research (Szlachcic et al., 2017).
Structural Characterization and Crystallography
- The structural characterization and crystallography of pyrazole derivatives, including those with chloro-fluorophenyl groups, have provided valuable insights into their molecular conformations. This research aids in understanding the chemical and physical properties of such compounds, potentially guiding the synthesis of new materials with desired characteristics (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBUJMTAGFCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

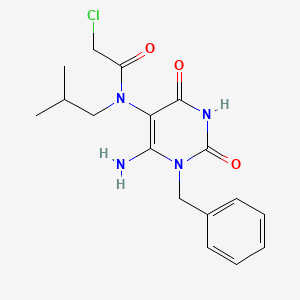
![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)
![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)
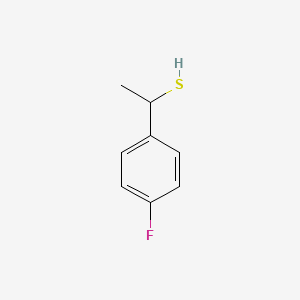
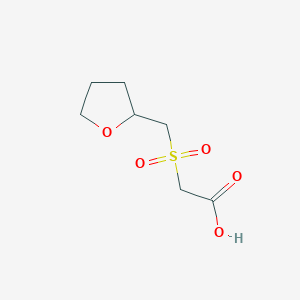

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

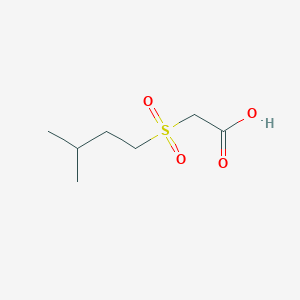
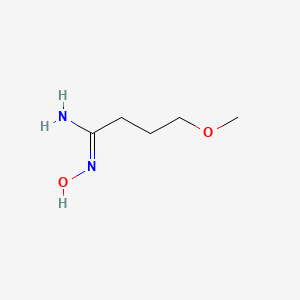
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

